molecular formula C15H13ClI3NO4 B1429357 Triiodothyronine-[13C6] hydrochloride (L-Liothyronine; T3) CAS No. 1217473-60-3

Triiodothyronine-[13C6] hydrochloride (L-Liothyronine; T3)

Cat. No.: B1429357
CAS No.: 1217473-60-3
M. Wt: 693.39 g/mol
InChI Key: HFEMPWKWYHWPQX-JHEBROADSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Triiodothyronine-[13C6] hydrochloride, also known as L-Liothyronine or T3, is a synthetic form of the thyroid hormone triiodothyronine. It is labeled with carbon-13 isotopes, making it useful in various scientific research applications. This compound plays a crucial role in regulating metabolism, growth, and development in the body.

Scientific Research Applications

Triiodothyronine-[13C6] hydrochloride is widely used in scientific research due to its isotopic labeling and biological activity. Some key applications include:

    Chemistry: Used as a tracer in mass spectrometry and nuclear magnetic resonance (NMR) studies to investigate metabolic pathways and chemical transformations.

    Biology: Employed in studies of thyroid hormone metabolism and regulation, as well as in the development of diagnostic assays.

    Medicine: Used in research on thyroid disorders, including hypothyroidism and hyperthyroidism, to understand the hormone’s role and develop therapeutic interventions.

    Industry: Applied in the production of labeled compounds for pharmaceutical research and development .

Mechanism of Action

Target of Action

Triiodothyronine, also known as T3, is a thyroid hormone . It primarily targets the thyroid hormone receptors (TRα and TRβ) . These receptors are nuclear transcription factors that bind to DNA and regulate gene expression . The role of these receptors is to mediate the physiological effects of thyroid hormones, which include regulation of metabolism, growth, development, and differentiation of many cells throughout the body .

Mode of Action

T3 binds to thyroid hormone receptors TRα and TRβ, which are located in the cell nucleus . This binding leads to conformational changes in the receptors, allowing them to interact with specific DNA sequences known as thyroid hormone response elements (TREs) . This interaction regulates the transcription of target genes, leading to changes in protein synthesis . The changes in protein synthesis then lead to the physiological responses associated with thyroid hormones .

Biochemical Pathways

The primary pathway affected by T3 is the thyroid hormone signaling pathway . This pathway begins with the synthesis of T3 in the thyroid gland, followed by its release into the bloodstream . Once in the bloodstream, T3 is transported to target cells where it enters the cell and binds to its receptors in the nucleus . This binding regulates the transcription of target genes, affecting various physiological processes such as metabolism, growth, and development .

Pharmacokinetics

The pharmacokinetics of T3 involve its absorption, distribution, metabolism, and excretion . After administration, T3 levels start to rise 45 minutes and peak at about 2.5 hours . T3 is distributed throughout the body, with particular concentrations in the liver, kidney, and brain . It is metabolized primarily in the liver through deiodination, deamination, and conjugation . The metabolites are then excreted in the bile and urine . The half-life of T3 is about 2.5 days .

Result of Action

The action of T3 results in a wide range of physiological effects. It affects almost every physiological process in the body, including growth and development, metabolism, body temperature, and heart rate . For example, it increases the basal metabolic rate, affects protein synthesis, helps regulate long bone growth, and is critical for brain development and function .

Action Environment

The action of T3 can be influenced by various environmental factors. For instance, factors such as diet, stress, and illness can affect the levels of thyroid hormones in the body . Additionally, certain drugs can affect the metabolism of T3 . It’s also worth noting that the action of T3 can be affected by the iodine status of the individual, as iodine is a critical component of thyroid hormones .

Future Directions

The use of stable isotopes like carbon-13 in drug molecules, as in the case of Triiodothyronine-[13C6] hydrochloride, has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs . This could have implications for future drug development and research.

Biochemical Analysis

Biochemical Properties

Triiodothyronine-[13C6] hydrochloride plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily binds to thyroid hormone receptors, which are nuclear receptors that regulate gene expression. The interaction between triiodothyronine-[13C6] hydrochloride and thyroid hormone receptors leads to the activation or repression of target genes involved in metabolism, growth, and development. Additionally, triiodothyronine-[13C6] hydrochloride interacts with deiodinase enzymes, which are responsible for the activation and deactivation of thyroid hormones .

Cellular Effects

Triiodothyronine-[13C6] hydrochloride exerts significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, triiodothyronine-[13C6] hydrochloride enhances the production of myelin, neurotransmitters, and the growth of axons in neuronal cells . It also affects the expression of ion channels in cardiac myocytes, thereby influencing cardiac electrical activity . Furthermore, triiodothyronine-[13C6] hydrochloride regulates the metabolism of glucose and lipids in hepatocytes, contributing to overall metabolic homeostasis .

Molecular Mechanism

The molecular mechanism of action of triiodothyronine-[13C6] hydrochloride involves its binding to thyroid hormone receptors, which are located in the nucleus of target cellsThis binding regulates the transcription of target genes, leading to changes in gene expression . Additionally, triiodothyronine-[13C6] hydrochloride can modulate the activity of deiodinase enzymes, influencing the conversion of thyroxine to triiodothyronine and vice versa .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of triiodothyronine-[13C6] hydrochloride can change over time due to its stability, degradation, and long-term impact on cellular function. Triiodothyronine-[13C6] hydrochloride is relatively stable when stored at low temperatures and protected from light and moisture . Its biological activity may decrease over time due to degradation. Long-term studies have shown that triiodothyronine-[13C6] hydrochloride can lead to sustained changes in gene expression and cellular metabolism, which may persist even after the compound is no longer present .

Dosage Effects in Animal Models

The effects of triiodothyronine-[13C6] hydrochloride vary with different dosages in animal models. At low doses, triiodothyronine-[13C6] hydrochloride can enhance metabolic rate, promote growth, and improve cognitive function . At high doses, it may cause toxic effects such as hyperthyroidism, characterized by increased heart rate, weight loss, and anxiety . Threshold effects have been observed, where a minimal effective dose is required to elicit a biological response, and exceeding this dose can lead to adverse effects .

Metabolic Pathways

Triiodothyronine-[13C6] hydrochloride is involved in several metabolic pathways, including the regulation of glucose and lipid metabolism. It interacts with enzymes such as deiodinases, which convert thyroxine to triiodothyronine and vice versa . This conversion is crucial for maintaining the balance of thyroid hormones in the body. Additionally, triiodothyronine-[13C6] hydrochloride influences the expression of genes involved in glycolysis, gluconeogenesis, and lipid metabolism, thereby affecting metabolic flux and metabolite levels .

Transport and Distribution

Within cells and tissues, triiodothyronine-[13C6] hydrochloride is transported and distributed through specific transporters and binding proteins. It binds to thyroid hormone transporters such as monocarboxylate transporter 8 and organic anion transporting polypeptide 1C1, which facilitate its uptake into cells . Once inside the cell, triiodothyronine-[13C6] hydrochloride can bind to intracellular binding proteins, which help in its distribution and localization within different cellular compartments .

Subcellular Localization

Triiodothyronine-[13C6] hydrochloride is primarily localized in the nucleus of target cells, where it exerts its effects on gene expression. It contains nuclear localization signals that direct it to the nucleus, allowing it to interact with thyroid hormone receptors and regulate transcription . Additionally, triiodothyronine-[13C6] hydrochloride may undergo post-translational modifications that influence its activity and function within specific subcellular compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Triiodothyronine-[13C6] hydrochloride involves the incorporation of carbon-13 isotopes into the triiodothyronine molecule. The process typically starts with the iodination of tyrosine derivatives, followed by coupling reactions to form the triiodothyronine structure.

Industrial Production Methods

Industrial production of Triiodothyronine-[13C6] hydrochloride follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the isotopic purity and chemical integrity of the final product. The compound is usually produced in specialized facilities equipped to handle isotopic labeling and complex organic synthesis .

Chemical Reactions Analysis

Types of Reactions

Triiodothyronine-[13C6] hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like iodine monochloride. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products

The major products formed from these reactions include various iodinated and deiodinated derivatives of triiodothyronine, each with distinct biological activities and research applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Triiodothyronine-[13C6] hydrochloride is unique due to its isotopic labeling, which allows for precise tracking and quantification in research studies. This feature makes it invaluable for investigating thyroid hormone metabolism and developing diagnostic and therapeutic tools .

Properties

IUPAC Name

(2S)-2-amino-3-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl]propanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12I3NO4.ClH/c16-9-6-8(1-2-13(9)20)23-14-10(17)3-7(4-11(14)18)5-12(19)15(21)22;/h1-4,6,12,20H,5,19H2,(H,21,22);1H/t12-;/m0./s1/i3+1,4+1,7+1,10+1,11+1,14+1;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFEMPWKWYHWPQX-JHEBROADSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC2=C(C=C(C=C2I)CC(C(=O)O)N)I)I)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1O[13C]2=[13C]([13CH]=[13C]([13CH]=[13C]2I)C[C@@H](C(=O)O)N)I)I)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClI3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60746331
Record name O-(4-Hydroxy-3-iodophenyl)-3,5-diiodo-L-(1,2,3,4,5,6-~13~C_6_)tyrosine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60746331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

693.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217473-60-3
Record name O-(4-Hydroxy-3-iodophenyl)-3,5-diiodo-L-(1,2,3,4,5,6-~13~C_6_)tyrosine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60746331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1217473-60-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Triiodothyronine-[13C6] hydrochloride (L-Liothyronine; T3)
Reactant of Route 2
Triiodothyronine-[13C6] hydrochloride (L-Liothyronine; T3)
Reactant of Route 3
Triiodothyronine-[13C6] hydrochloride (L-Liothyronine; T3)
Reactant of Route 4
Reactant of Route 4
Triiodothyronine-[13C6] hydrochloride (L-Liothyronine; T3)
Reactant of Route 5
Reactant of Route 5
Triiodothyronine-[13C6] hydrochloride (L-Liothyronine; T3)
Reactant of Route 6
Reactant of Route 6
Triiodothyronine-[13C6] hydrochloride (L-Liothyronine; T3)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.